2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline
Description
2-Methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline is a substituted aniline derivative characterized by a methoxy group at position 2 and a methyl group at position 5 on the aromatic amine ring. The nitrogen atom is further functionalized with a (4-methoxynaphthalen-1-yl)methyl group, introducing a naphthalene moiety with a methoxy substituent at position 4.
Properties
IUPAC Name |
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-10-20(23-3)18(12-14)21-13-15-9-11-19(22-2)17-7-5-4-6-16(15)17/h4-12,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAYMYFZECTIKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline typically involves the reaction of 2-methoxynaphthalene with appropriate reagents under controlled conditions. One common method involves the methylation of 2-naphthol with dimethyl sulfate or methyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out at elevated temperatures, typically around 70-80°C, to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The methoxy and naphthalene groups play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Methoxy-N-[(4-Methoxynaphthalen-1-yl)methyl]-5-Methylaniline and Analogues
Structural and Functional Insights
- Chlorine atoms in and enhance molecular weight and may influence electronic properties, such as resonance stabilization or dipole moments.
- Conformational Analysis: Single-crystal X-ray data for 2-methoxy-5-((phenylamino)methyl)phenol () reveal hydrogen-bonding interactions stabilizing the crystal lattice, a feature likely shared by the target compound due to its polar methoxy and amine groups . highlights trans conformations in related structures, suggesting that substituent positioning significantly impacts molecular geometry .
Biological Activity
2-Methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-methylaniline, with the molecular formula CHNO, is an organic compound belonging to the class of aromatic amines. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antiviral properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The compound's structure includes a methoxy group, a naphthalene moiety, and an aniline derivative, which are significant for its biological interactions. The presence of these functional groups influences its pharmacokinetic properties and receptor binding affinities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 321.39 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the efficacy of this compound against several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). The results indicated that the compound had varying degrees of inhibitory effects on cell proliferation.
Table 2: Cytotoxicity Data
| Cell Line | IC (μM) |
|---|---|
| A549 | 12.3 |
| MDA-MB-231 | 15.6 |
| HCT-116 | 10.8 |
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression. Molecular docking studies suggest that the compound interacts with key proteins involved in cell growth and survival pathways.
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity, particularly against HIV. Preliminary results indicate that it may inhibit viral replication through interaction with viral proteins.
Key Findings:
- Inhibition Potency: The compound demonstrated low micromolar inhibitory potency against HIV-1 in vitro, with EC values ranging from 2.53 μM to 3.30 μM.
- Selectivity Index: The selectivity index calculated from cytotoxicity assays indicates a favorable therapeutic window for further development.
Table 3: Antiviral Activity Data
| Compound | EC (μM) | CC (μM) | SI (CC/EC) |
|---|---|---|---|
| Compound A | 2.53 ± 0.84 | 107.61 ± 27.43 | >42 |
| Compound B | 2.30 ± 0.11 | >189.32 | >82 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For anticancer effects, it is believed to modulate pathways related to apoptosis and cell cycle regulation. In terms of antiviral action, molecular docking studies indicate that it binds effectively to viral proteins, potentially disrupting their function and inhibiting replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
